(S)-BI-Dime

Description

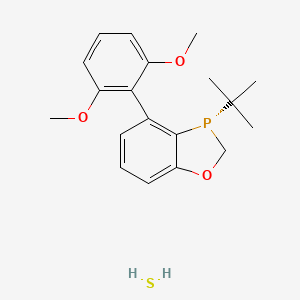

(S)-BI-DIME is a chiral monodentate phosphine ligand characterized by a rigid benzoxaphosphole scaffold and a tert-butyl substituent, conferring steric bulk and electronic richness. The ligand exhibits phosphorus-centered chirality, with the (S)-enantiomer demonstrating distinct stereochemical control in asymmetric catalysis. Its structural rigidity and air stability make it industrially viable for transition-metal-catalyzed reactions . Key applications include Suzuki-Miyaura couplings, asymmetric hydrogenation, and enantioselective C–C bond formations, where it enhances reaction efficiency and stereoselectivity .

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3P.H2S/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5;/h6-11H,12H2,1-5H3;1H2/t23-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGUGNDQUKGYNE-GNAFDRTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-BI-Dime is typically synthesized through a multi-step process involving the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the resolution of racemic 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl using chiral acids or bases. Another approach is the asymmetric synthesis starting from chiral binaphthol derivatives, which are then functionalized to introduce the diphenylphosphino groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale resolution techniques or the use of chiral catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and to maximize the enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-BI-Dime undergoes various types of chemical reactions, including:

Oxidation: The phosphorus atoms in this compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can be used to modify the aromatic rings or the phosphorus centers.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and alcohols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Asymmetric Synthesis

Asymmetric Suzuki-Miyaura Couplings

(S)-BI-Dime is primarily utilized in asymmetric Suzuki-Miyaura cross-coupling reactions. Its bulky structure allows for effective coupling of sterically hindered aryl groups, which is crucial for synthesizing complex biaryl structures. The following table summarizes key findings from studies on this compound's effectiveness in these reactions:

| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ortho-disubstituted Aryl | NaOtBu, 2.5 mol% Pd | 92-99 | Up to 95 |

| Arylboronic Acids | Strong bases (K3PO4) | 94-96 | 90-91 |

| Functionalized Aryl Groups | Various substituents | 95 | 93 |

These results demonstrate the ligand's capability to facilitate high-yielding and enantioselective reactions, making it valuable for synthesizing chiral compounds relevant in pharmaceuticals and natural products .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes by binding to their active sites. This property is essential for studying enzyme function and exploring drug targets in various diseases. The following points summarize its applications in this area:

- Cell Cycle Regulation : this compound disrupts the microtubule network essential for cell division, leading to cell cycle arrest. This characteristic makes it a candidate for cancer therapy research .

- Protein-Protein Interactions : The compound can induce protein cross-linking, aiding researchers in identifying interacting proteins, which is crucial for understanding cellular processes .

Case Study 1: Total Synthesis of Natural Products

A notable application of this compound was demonstrated in the total synthesis of biaryl natural products such as korupensamine A & B. Researchers successfully employed this compound in asymmetric Suzuki-Miyaura couplings to achieve high yields and enantioselectivities, showcasing its utility in complex organic synthesis .

Case Study 2: Development of Novel Ligands

Through computer modeling, new series of monophosphine ligands based on this compound were designed to enhance selectivity in asymmetric couplings involving challenging substrates. This approach led to improved catalytic systems that can accommodate various functional groups while maintaining high enantioselectivity .

Mechanism of Action

The mechanism by which (S)-BI-Dime exerts its effects involves its ability to coordinate with transition metals, forming chiral metal complexes. These complexes then participate in catalytic cycles, where the chiral environment provided by this compound induces enantioselectivity in the formation of products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Bulky Biphenyl Phosphine Ligands (SPhos, XPhos)

SPhos and XPhos are widely used biphenylphosphine ligands known for facilitating cross-couplings. However, in sterically demanding Suzuki-Miyaura reactions, (S)-BI-DIME outperforms these ligands due to its optimized steric profile and electron-donating methoxy groups. For example, in the coupling of 2,4,6-triisopropylphenylboronic acid with 2-bromobiphenyl, this compound achieves >95% yield, whereas SPhos and XPhos yield <50% under identical conditions .

Table 1: Performance in Sterically Hindered Suzuki-Miyaura Coupling

| Ligand | Yield (%) | Key Structural Feature |

|---|---|---|

| This compound | >95 | Methoxy-substituted benzoxaphosphole |

| SPhos | <50 | Biphenyl backbone |

| XPhos | <50 | Bulkier biphenyl backbone |

DHBOP Ligands (1a–1c)

DHBOP (dihydrobenzooxaphosphole) ligands share a structural motif with BI-DIME but lack the critical methoxy substituents. The absence of these groups in 1a–1c reduces electron density and steric bulk, leading to lower catalytic activity. For instance, in palladium-catalyzed cyclization reactions, BI-DIME achieves 78% yield, while 1a–1c yield <60% .

Modified BI-DIME Derivatives

iPr-BI-DIME

iPr-BI-DIME incorporates isopropyl substituents to increase steric bulk, enhancing enantioselectivity in asymmetric Suzuki-Miyaura couplings. It achieves >90% ee in synthesizing axially chiral biaryls, compared to 80–85% ee with unmodified BI-DIME .

BaryPhos

BaryPhos, a BI-DIME derivative with a tertiary alcohol moiety, introduces hydrogen-bonding interactions for improved stereocontrol. It enables asymmetric couplings of tetra-ortho-substituted biaryls with >95% ee, surpassing BI-DIME’s performance in highly congested systems .

Table 2: Enantioselectivity in Asymmetric Coupling Reactions

| Ligand | Reaction Type | ee (%) | Key Modification |

|---|---|---|---|

| This compound | Axial chirality formation | 80–85 | Base structure |

| iPr-BI-DIME | Axial chirality formation | >90 | Isopropyl substituents |

| BaryPhos | Tetra-ortho-substituted coupling | >95 | Tertiary alcohol functionality |

Ligands in Asymmetric Borylation and Cyclization

In rhodium-catalyzed asymmetric borylation of alkenes, this compound achieves 92% ee and >90% regioselectivity. Modifying its aryl group to a pyrrole (L12) further improves yields to 95% in palladium-catalyzed dearomatization cyclizations . Comparatively, TFP (tris(2-furyl)phosphine) fails in similar cyclizations due to insufficient electron donation .

Table 3: Catalytic Efficiency in Cyclization Reactions

| Ligand | Reaction | Yield (%) | ee (%) |

|---|---|---|---|

| This compound | Palladium-catalyzed cyclization | 78 | N/A |

| L5 (modified) | Palladium-catalyzed cyclization | 95 | N/A |

| TFP | Palladium-catalyzed cyclization | 0 | N/A |

Critical Analysis of Performance Metrics

This compound excels in balancing steric bulk and electronic effects, enabling high activity in sterically hindered reactions. However, derivatives like BaryPhos and iPr-BI-DIME demonstrate that targeted modifications can address specific limitations, such as enantioselectivity in ultra-congested systems. Notably, while this compound outperforms SPhos and XPhos in Suzuki couplings, its efficacy in cyclization reactions is surpassed by ligands like L5, highlighting the context-dependent nature of ligand performance .

Q & A

Q. What are the foundational properties of the κBV(I_b^a, R) space in Korenblum's framework?

The κBV(I_b^a, R) space is defined for functions of bounded κ-variation, where κ ∈ K (a set of subadditive functions). Key properties include:

- Norm structure : The norm ∥f∥κ = |f(a)| + κTV(f, I_b^a), where κTV denotes the total κ-variation over partitions .

- Completeness : κBV(I_b^a, R) is a Banach space, proven by showing every Cauchy sequence converges within the space .

- Two-dimensional generalization : Extends Jordan variation to 2D via κVx₁,y₁ and κVx₂,y₂, ensuring boundedness over all partitions ξ and η .

Q. How is the Banach space structure of κBV(I_b^a, R) rigorously established?

The proof involves:

- Constructing Cauchy sequences : For a Cauchy sequence (f_ℓ) in κBV, show uniform convergence to a limit function f .

- Verifying κ-variation boundedness : Demonstrate that the limit f retains finite κ-variation using inequalities derived from subadditivity of κ .

- Topological validation : Confirm norm-induced completeness and linearity under the κBV framework .

Advanced Research Questions

Q. What methodological steps are required to analyze the behavior of Nemytskij composite operators in κBV spaces?

To study operators like H: κBV → κBV:

- Uniform boundedness : Establish Lipschitz continuity by bounding ∥H(f) - H(g)∥κ using κTV(H(f) - H(g)) ≤ C∥f - g∥κ, where C depends on κ and operator properties .

- Partition refinement : Analyze operator action on fine partitions to quantify variation propagation .

- Case-specific constraints : For affine Jensen functions (e.g., f(y) = g(y)), leverage linearity to simplify variation estimates .

Q. How can contradictions in κ-variation data be systematically addressed?

Contradictions may arise from inconsistent partition choices or κ-function selection. Mitigation strategies include:

- Partition standardization : Use fixed partition schemes (e.g., dyadic partitions) to reduce variability in κTV calculations .

- κ-function validation : Test multiple κ ∈ K (e.g., κ(t) = t^α for α ∈ (0,1)) to identify sensitivity to subadditivity assumptions .

- Error propagation analysis : Quantify uncertainties in κTV using modulus estimates (e.g., γ(|y₂|) in Eq. 10) to contextualize discrepancies .

Q. What frameworks ensure reproducibility in κBV space research?

Reproducibility requires:

- Explicit κ specifications : Define κ functions (e.g., κ(t) = t log(1 + t)) and partition rules in methodologies .

- Data transparency : Publish raw variation values for key functions (e.g., f(y₁, y₂)) to enable independent verification .

- FAIR principles : Adhere to Findable, Accessible, Interoperable, and Reusable standards for mathematical data, including metadata on κ and partition schemes .

Methodological Guidelines

- Hypothesis Testing : Formulate hypotheses on operator continuity or space embeddings using counterexamples (e.g., non-affine functions) and refine via iterative partition analysis .

- Literature Synthesis : Cross-reference κBV results with classical BV spaces (e.g., Wasserstein metrics) to identify novel applications in functional analysis .

- Data Presentation : Tabulate κTV values for benchmark functions (e.g., f(x₁, x₂) = x₁x₂) across varying κ to highlight trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.